molecular formula C11H15NO B7859995 N-[(3-methylphenyl)methyl]oxetan-3-amine

N-[(3-methylphenyl)methyl]oxetan-3-amine

Cat. No.: B7859995
M. Wt: 177.24 g/mol
InChI Key: AONDVTKBPKGIIS-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)methyl]oxetan-3-amine is a secondary amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 3-methylbenzyl group. This compound belongs to a class of oxetan-3-amine derivatives, which are valued in medicinal chemistry for their ability to enhance metabolic stability and modulate physicochemical properties in drug candidates .

The 3-methylphenyl group introduces steric bulk and lipophilicity, which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONDVTKBPKGIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 3-Methylbenzyl Halides

The most straightforward method involves reacting oxetan-3-amine with 3-methylbenzyl chloride or bromide under basic conditions. This approach leverages the nucleophilic nature of the amine to displace the halide.

Reagents and Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (60–80°C).

  • Solvent : Polar aprotic solvents like THF optimize reaction kinetics by stabilizing ionic intermediates.

  • Yield : Typical yields range from 65–75%, with byproducts including unreacted starting materials and dimerized amines.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the 3-methylbenzyl halide. Steric hindrance from the oxetane ring slightly reduces reaction efficiency compared to linear amines.

Modern Catalytic Approaches

Photocatalytic α-C–H Alkylation

Recent advances in photocatalysis enable direct functionalization of oxetan-3-amine’s C–H bonds. This method avoids pre-functionalized benzyl halides, enhancing atom economy.

Procedure :

  • Catalyst : Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) under 425 nm light irradiation.

  • Reagents : 3-Methylstyrene as the alkylating agent, tetrabutylammonium azide (10 mol%), and cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN).

  • Yield : 60–70% with minimal byproducts, as confirmed by real-time flow NMR monitoring.

Advantages :

  • Eliminates hazardous halides and reduces waste.

  • Enables late-stage functionalization of complex amines.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors minimize intermediate isolation and improve heat dissipation.

Protocol :

  • Reactor Type : Tubular flow reactors with automated temperature and pressure controls.

  • Conditions : Residence time of 10–15 minutes at 50°C, with in-line purification via liquid-liquid extraction.

  • Output : 85–90% purity at a throughput of 10 kg/day.

Case Study :
A pilot plant using this method achieved a 92% yield by integrating catalytic hydrogenation to reduce residual impurities.

Purification and Isolation

Column Chromatography

Silica gel chromatography remains the gold standard for laboratory-scale purification.

Eluent System :

  • Ethyl acetate/hexane (3:7) for optimal separation of the product from unreacted 3-methylbenzyl chloride.

  • Recovery Rate: 70–80% after solvent evaporation.

Recrystallization

Industrial batches employ recrystallization from ethanol/water mixtures to achieve >99% purity.

Conditions :

  • Solvent Ratio: 7:3 ethanol/water at −20°C.

  • Crystal Yield: 50–60% with minimal loss of product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for structural confirmation.

Key Peaks :

  • 1H NMR (500 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 3.80 (s, 2H, CH₂), 3.60–3.45 (m, 4H, oxetane), 2.35 (s, 3H, CH₃).

  • 13C NMR : δ 138.2 (aromatic C), 79.5 (oxetane C), 45.3 (CH₂), 21.1 (CH₃).

Mass Spectrometry

High-resolution MS (HRMS) confirms molecular weight (Calc. for C₁₁H₁₅NO: 177.1154; Found: 177.1158).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Classical Alkylation65–7585–90Simple setupHazardous halides
Photocatalysis60–7090–95Atom economy, no halidesRequires specialized equipment
Continuous Flow85–9095–99Scalable, safeHigh initial capital cost

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The primary application of N-[(3-methylphenyl)methyl]oxetan-3-amine lies in its role as an intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have been explored for their potential antibacterial and anti-inflammatory properties.

Table 1: Synthesis Pathways and Applications

Compound DerivativeSynthesis MethodApplication Area
N-(3-methylphenyl)oxetan-3-yl amideCoupling with carboxylic acidsAntibacterial activity
N-(4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)imidazol-2-yl)oxetan-3-amideT3P coupling reagentAntimicrobial agents

The synthesis of these derivatives typically involves coupling reactions that yield compounds with enhanced biological activities, particularly against resistant bacterial strains.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a laboratory setting, derivatives were evaluated against Staphylococcus aureus and Escherichia coli , demonstrating effective growth inhibition. This suggests potential for developing new antibiotics based on this compound .

Anti-inflammatory Properties

Research indicates that this compound can inhibit key inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.

Table 2: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers

Case Study: Mechanism of Action
In vitro studies showed that treatment with this compound resulted in decreased expression levels of COX-2 and inducible nitric oxide synthase (iNOS), correlating with reduced inflammatory responses in cellular models.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules through various chemical reactions.

Common Reactions:

  • Oxidation: Converts to more reactive oxetane derivatives.
  • Substitution: The oxetane ring can be modified to introduce functional groups that enhance biological activity.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-(4-bromo-2-methylphenyl)oxetan-3-amineBromine substitutionAntimicrobial, anti-inflammatory
N-(4-chloro-2-methylphenyl)oxetan-3-amineChlorine substitutionPotential anticancer properties

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl and Methylphenyl Derivatives

lists oxetan-3-amine derivatives with chlorophenyl (e.g., 3-(4-Chlorophenyl)-3-oxetanamine, Similarity: 1.00) and methylphenyl (e.g., 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, Similarity: 0.86) substituents . Key differences include:

  • Steric Effects : The 3-methyl group introduces ortho steric hindrance, which may restrict rotational freedom and alter binding interactions.
Trifluoromethylphenyl Analogs

Compound 13g (N-(3-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]oxetan-3-amine) features a trifluoromethyl group, which strongly withdraws electrons and enhances metabolic resistance due to the C-F bond’s stability . This contrasts with the target compound’s methyl group, which may offer better solubility in nonpolar environments.

Heterocyclic and Aliphatic Substituents

Oxazolyl and Bicyclic Derivatives

Compounds such as 8VP101 and 8VP131 () replace the oxetane with oxazole or bicyclic systems . These modifications:

  • Increase Rigidity : Bicyclic frameworks (e.g., bicyclo[3.1.1]heptane in 8VP101) may enhance target selectivity.
  • Alter Polarity : Oxazole’s nitrogen and oxygen atoms introduce hydrogen-bonding capabilities absent in the oxetane ring.
Pyridinylmethyl Substituents

N-[(Pyridin-4-yl)methyl]oxetan-3-amine () incorporates a pyridine ring, enabling π-π stacking and hydrogen bonding with biological targets . This contrasts with the 3-methylphenyl group’s purely hydrophobic interactions.

Functional Group Modifications

Protected Amines and Side Chains

describes compounds with protected amine functionalities (e.g., tert-butoxycarbonyl), which are critical for stepwise synthesis . The target compound’s free amine group offers immediate reactivity for further derivatization.

Biological Activity

N-[(3-methylphenyl)methyl]oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique oxetane structure, which may confer distinct biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that derivatives of oxetane compounds can significantly reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators .
  • Anti-cancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, tests on breast cancer cell lines indicated that the compound could trigger caspase activation, a hallmark of apoptosis, at certain concentrations .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below are summarized findings from recent studies:

Biological Activity IC50 Value (µM) Cell Type Reference
COX-1 Inhibition19.45 ± 0.07RAW264.7 Cells
COX-2 Inhibition31.4 ± 0.12RAW264.7 Cells
Induction of Apoptosis15.1MDA-MB-231 Breast Cancer Cells
Cytotoxicity>30Various Cancer Cell Lines

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammation : In an experimental model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This suggests its potential use as an anti-inflammatory agent.
  • Cancer Treatment Exploration : A study focusing on breast cancer treatment revealed that compounds related to this compound could enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(3-methylphenyl)methyl]oxetan-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylbenzylamine derivatives and oxetane-3-yl electrophiles. Key steps include:

  • Deprotonation : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) to activate the amine .
  • Reaction Conditions : Temperature control (0–25°C) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization (60–85%) depends on stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be reported?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons; δ 75–85 ppm for oxetane carbons) and aromatic substituents (δ 6.5–7.5 ppm for 3-methylphenyl protons) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1100 cm⁻¹ (C–O–C in oxetane) .

Q. How does the 3-methylphenyl group influence the compound’s stability under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The methyl group stabilizes the aromatic ring against electrophilic attack, but the oxetane ring may undergo ring-opening with strong oxidants (e.g., KMnO₄) to form ketones or carboxylic acids .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the oxetane ring to a secondary amine, while NaBH₄ selectively reduces imine intermediates without affecting the aromatic ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl ring or oxetane nitrogen to modulate lipophilicity and hydrogen-bonding capacity .
  • Assays : Use enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cytotoxicity in cancer lines) to quantify activity. Compare with analogs lacking the methyl group to assess steric effects .
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes to target proteins like GPCRs or ion channels .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be resolved?

  • Methodological Answer :

  • Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) to obtain single crystals. The methyl group may induce disorder; low-temperature data collection (100 K) improves resolution .
  • Refinement : Use SHELXL-2018 for anisotropic displacement parameters. Address twinning or partial occupancy with HKL-3000 integration .
  • Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions) using Mercury software .

Q. How should conflicting data on the compound’s reactivity in substitution reactions be analyzed?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments with standardized reagents (e.g., anhydrous K₂CO₃ vs. NaH) to isolate variables .
  • Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation. Conflicting results may stem from solvent polarity (e.g., DMF vs. THF) altering transition states .
  • Theoretical Analysis : DFT calculations (Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

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